Product packaging for Difelikefalin acetate(Cat. No.:CAS No. 1024829-44-4)

Difelikefalin acetate

Cat. No.: B3203927
CAS No.: 1024829-44-4
M. Wt: 739.9 g/mol
InChI Key: MZWHRPKAHCWTOI-KGURMGBCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Kappa Opioid Receptor Agonists in Modern Pharmacology Research

The kappa opioid receptor (KOR) is a key target in modern pharmacology due to its role in modulating pain, itch, and inflammation. europa.eumdpi.comfrontiersin.org Unlike mu-opioid receptors, which are associated with a high potential for abuse and respiratory depression, KOR agonists offer a promising alternative for managing certain conditions without these significant liabilities. mdpi.comnih.gov The endogenous ligands for KORs are dynorphins, which are known to have a neuroinhibitory effect on the sensation of itching at the spinal cord level. drugbank.com

Activation of KORs can produce potent analgesic effects in various pain models. mdpi.com Furthermore, KORs are involved in the modulation of the immune system and have been shown to have anti-inflammatory properties. europa.eutg.org.au This has led to the investigation of KOR agonists for a range of conditions beyond pain, including chronic pruritus. nih.govnih.govnih.gov However, the clinical utility of early KOR agonists was often hampered by central nervous system side effects such as sedation, dysphoria, and hallucinations. mdpi.com This challenge spurred the development of new generations of KOR agonists with improved pharmacological profiles.

Historical and Conceptual Origins of Difelikefalin (B1670546) Acetate (B1210297) in Peptide Chemistry

Difelikefalin acetate is a synthetic D-amino acid tetrapeptide, an analogue of the endogenous opioid peptide dynorphin (B1627789) A. tandfonline.com Its design is rooted in peptide chemistry, a field that allows for the precise construction of molecules with specific biological activities. The use of D-amino acids in its structure is a strategic choice to enhance its stability and resistance to metabolic degradation by peptidases in the body. mdpi.com

The development of difelikefalin emerged from research efforts to create KOR agonists with improved in vivo stability. mdpi.com Scientists designed oligopeptides containing D-amino acids, with many sharing a common N-terminal D-Phe-D-Phe sequence. mdpi.com Difelikefalin itself is a synthetic peptide with a single stereoisomer. fda.gov The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, where protected amino acids are sequentially added to a resin-bound peptide chain. msnlabs.com This is followed by purification steps, including preparative high-performance liquid chromatography (HPLC), to yield the final pure compound.

Chemical and Physical Properties

This compound is a white to off-white powder. fda.govtandfonline.com It is a synthetic peptide composed of a single stereoisomer and is soluble in water. fda.govtandfonline.com

Table 1: Chemical Identification of this compound

IdentifierValueSource
Chemical Name4-amino-1-(D-phenylalanyl-D-phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid, acetate salt tandfonline.comfda.gov
Molecular FormulaC36H53N7O6•xAcOH (1.0≤ x ≤2.0) fda.gov
Molecular Weight679.4 g/mol (monoisotopic; free base) fda.gov

Pharmacological Profile

Difelikefalin is a selective kappa opioid receptor (KOR) agonist with negligible activity at mu or delta opioid receptors. tandfonline.com Nonclinical studies have indicated that it has a significantly greater affinity for KORs, at least 10,000 times more than for mu opioid receptors. tandfonline.comtandfonline.com

Pharmacodynamics

The mechanism of action of difelikefalin involves the activation of KORs located on peripheral sensory neurons and immune cells. europa.eutg.org.autandfonline.com This activation is believed to be responsible for its antipruritic and anti-inflammatory effects. europa.eutg.org.aumims.com By targeting peripheral KORs, difelikefalin modulates itch signals and inflammation without significantly engaging central opioid pathways. europa.euotsukacanada.com

Pharmacokinetics

The pharmacokinetic profile of difelikefalin has been characterized in both healthy individuals and patients with specific medical conditions.

Table 2: Pharmacokinetic Parameters of Difelikefalin

ParameterValuePopulationSource
Absorption
Bioavailability100% (intravenous administration)Hemodialysis patients drugbank.com
Distribution
Volume of Distribution145 to 189 mL/kgHealthy subjects europa.eu
~238 mL/kgHemodialysis patients drugbank.comfda.gov
Plasma Protein Binding24-32%Healthy and renal impairment europa.eu
Metabolism
Metabolic PathwayNot metabolized by CYP450 enzymesIn vitro fda.gov
Minimal metabolism of the parent compoundHealthy subjects and hemodialysis patients nih.gov
Elimination
Half-life23 to 31 hoursHemodialysis patients tandfonline.comfda.gov
Excretion (Healthy Subjects)80.5% in urine, 11.3% in fecesHealthy subjects researchgate.net
Excretion (Hemodialysis Patients)11% in urine, 59% in feces, 20% in dialysateHemodialysis patients drugbank.comfda.gov
Clearance by Hemodialysis70-80% reduction in plasma concentrationsHemodialysis patients tandfonline.comfda.gov

The pharmacokinetics of difelikefalin are linear and dose-proportional in healthy subjects and in chronic kidney disease patients on hemodialysis over specific dose ranges. europa.eufda.gov Steady-state is typically reached after the second administered dose. fda.gov

Research Findings from Clinical Trials

Phase 3 clinical trials, such as the KALM-1 and KALM-2 studies, have investigated the efficacy of intravenous difelikefalin in patients with moderate-to-severe pruritus associated with chronic kidney disease who are undergoing hemodialysis. tandfonline.comtandfonline.com These double-blind, randomized, placebo-controlled trials demonstrated that treatment with difelikefalin resulted in a significantly greater reduction in itch intensity and an improvement in itch-related quality of life compared to placebo. tandfonline.comtandfonline.comresearchgate.netoup.com

Specifically, a higher proportion of patients treated with difelikefalin achieved a clinically meaningful improvement in the Worst Itching Intensity Numerical Rating Scale (WI-NRS) score at week 12. tandfonline.comfrontiersin.org Furthermore, improvements were also observed in secondary endpoints, including measures of itch-related quality of life such as the Skindex-10 and 5-D Itch Scale scores. nih.govtandfonline.com An oral formulation of difelikefalin is also under investigation in clinical trials for patients with advanced chronic kidney disease and moderate-to-severe pruritus who are not on dialysis. tandfonline.comclinicaltrials.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H57N7O8 B3203927 Difelikefalin acetate CAS No. 1024829-44-4

Properties

IUPAC Name

acetic acid;4-amino-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H53N7O6.C2H4O2/c1-24(2)21-29(32(45)40-28(15-9-10-18-37)34(47)43-19-16-36(39,17-20-43)35(48)49)42-33(46)30(23-26-13-7-4-8-14-26)41-31(44)27(38)22-25-11-5-3-6-12-25;1-2(3)4/h3-8,11-14,24,27-30H,9-10,15-23,37-39H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)(H,48,49);1H3,(H,3,4)/t27-,28-,29-,30-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWHRPKAHCWTOI-KGURMGBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H57N7O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

739.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024829-44-4
Record name Difelikefalin acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1024829444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIFELIKEFALIN ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P70AR5BYB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Structural Elucidation and Synthetic Methodologies of Difelikefalin Acetate

Molecular Architecture and Stereochemical Configuration

The chemical name for difelikefalin (B1670546) is 4-amino-1-(D-phenylalanyl-D-phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid. msnlabs.comevitachem.com The acetate (B1210297) salt form enhances its solubility and bioavailability. evitachem.com The molecular structure of difelikefalin is fundamental to its specific interaction with KORs, and its stereochemistry is a critical determinant of its biological activity and stability. evitachem.com

Identifier Value
IUPAC Name4-amino-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]piperidine-4-carboxylic acid wikipedia.org
Chemical FormulaC36H53N7O6 (free base) wikipedia.orgevitachem.com
Molar Mass679.863 g·mol−1 (free base) wikipedia.org
Salt FormAcetate msnlabs.com

D-Amino Acid Tetra-peptide Framework Analysis

Difelikefalin is a synthetic tetrapeptide with the amino acid sequence D-phenylalanine–D-phenylalanine–D-leucine–D-lysine. evitachem.com A key feature of its design is the exclusive use of D-isomers of its constituent amino acids. This is a strategic modification from naturally occurring peptides, which are composed of L-amino acids. The incorporation of D-amino acids confers significant resistance to degradation by endogenous proteases and peptidases. evitachem.com This enhanced metabolic stability results in a longer plasma half-life, a crucial attribute for a therapeutic agent. evitachem.com The peptide chain is covalently linked to a 4-amino-piperidine-4-carboxylic acid moiety at its C-terminus, which is also critical for its pharmacological profile. evitachem.com The specific arrangement and stereochemistry of these D-amino acids are essential for the high affinity and selective binding to the kappa-opioid receptor. evitachem.com

Structural Analogy to Endogenous Opioid Peptides (e.g., Dynorphin (B1627789) A)

The design of difelikefalin is rooted in the structure of endogenous opioid peptides, specifically the dynorphins, which are the natural ligands for the KOR. drugbank.com Dynorphins play a role in modulating pain and itch sensations, with studies indicating they inhibit the sensation of itching at the spinal cord level. drugbank.comdrugbank.com However, natural dynorphins are rapidly metabolized in the body, limiting their therapeutic potential. nih.gov Difelikefalin was developed as a stable analogue of Dynorphin A. It mimics the essential pharmacophoric elements of dynorphins required for KOR activation while incorporating the D-amino acid framework to overcome the metabolic instability of its endogenous counterparts. nih.gov This rational design approach yielded a potent and selective KOR agonist with improved drug-like properties. nih.gov

Advanced Synthetic Pathways for Difelikefalin Acetate

The synthesis of a complex peptide like difelikefalin requires precise and controlled chemical methodologies to ensure the correct sequence, stereochemistry, and purity of the final product. Solid-phase peptide synthesis (SPPS) is the standard technique employed for its production. evitachem.com

Solid-Phase Peptide Synthesis (SPPS) Techniques

SPPS is a cornerstone of modern peptide chemistry, allowing for the efficient construction of peptide chains. bachem.comnih.gov The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.com This solid support simplifies the entire process, as excess reagents and soluble by-products can be easily removed by filtration and washing after each reaction step, eliminating the need for complex purification of intermediate products. bachem.com

The general SPPS cycle for difelikefalin synthesis consists of the following key steps:

Resin Loading : The C-terminal moiety, N-Boc-amino-(4-N-Fmoc-piperidinyl) carboxylic acid, is first attached to a suitable solid support, such as a 2-chlorotrityl chloride resin. newdrugapprovals.org

Deprotection : The temporary protecting group on the α-amino group of the resin-bound unit is removed.

Coupling : The next protected amino acid in the sequence is activated and coupled to the newly exposed amino group.

Washing : The resin is thoroughly washed to remove unreacted reagents and by-products.

This cycle is repeated for each amino acid in the sequence (D-Lys, D-Leu, D-Phe, D-Phe). newdrugapprovals.org Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all permanent side-chain protecting groups are removed simultaneously. newdrugapprovals.org The crude peptide is then purified, typically by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). msnlabs.comnewdrugapprovals.org Finally, an ion-exchange step is performed to yield the acetate salt, which is then lyophilized to obtain the final pure product. msnlabs.comnewdrugapprovals.org

Fmoc-based Strategy and Optimized Protocols

The synthesis of difelikefalin predominantly utilizes the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. msnlabs.comtdcommons.org In this approach, the α-amino group of each amino acid is temporarily protected by the base-labile Fmoc group.

Step Procedure Reagents/Conditions
Fmoc Deprotection Removal of the Fmoc group to expose the N-terminal amine for the next coupling step. newdrugapprovals.org20-35% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). newdrugapprovals.orguci.edu
Amino Acid Coupling Activation of the carboxylic acid of the incoming Fmoc-protected amino acid and its subsequent coupling to the N-terminal amine of the resin-bound peptide. newdrugapprovals.orgCoupling reagents such as PyBOP/HOBt/DIEA, DIC/HOBt, or HATU/HOAt in a solvent mixture like DCM/DMF. newdrugapprovals.orgtdcommons.orguci.edu
Final Cleavage Cleavage of the completed peptide from the resin and removal of side-chain protecting groups (e.g., Boc). newdrugapprovals.orgA strong acid cocktail, typically 95% trifluoroacetic acid (TFA) with scavengers (e.g., water, TIS). newdrugapprovals.org

This protocol is repeated for each amino acid in the sequence. After the final D-phenylalanine is coupled and its Fmoc group is removed, the synthesis on the solid support is complete. newdrugapprovals.org

Evaluation of Protecting Group Selection (e.g., Dde)

The selection of appropriate protecting groups for the reactive side chains of amino acids is critical in SPPS to prevent unwanted side reactions. For difelikefalin synthesis, the key trifunctional amino acid is D-lysine, which has a primary amine on its ε-carbon.

A common protecting group for the lysine (B10760008) side chain is the acid-labile tert-butyloxycarbonyl (Boc) group. newdrugapprovals.org This group is stable throughout the Fmoc-based synthesis cycles and is efficiently removed during the final TFA-mediated cleavage from the resin. newdrugapprovals.org

An alternative, orthogonal protecting group for the lysine side chain is the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. newdrugapprovals.orgtdcommons.org The Dde group is stable to both the acidic conditions of Boc removal and the basic conditions of Fmoc removal. sigmaaldrich.com It can be selectively cleaved using a solution of 2% hydrazine (B178648) in DMF. tdcommons.orgsigmaaldrich.compeptide.com

Protecting Group Used For Cleavage Condition Orthogonality Notes
Fmoc α-Amine20% Piperidine in DMF uci.eduLabile to base, stable to mild acid.
Boc Lysine ε-AmineTrifluoroacetic Acid (TFA) newdrugapprovals.orgLabile to strong acid, stable to base.
Dde Lysine ε-Amine2% Hydrazine in DMF tdcommons.orgsigmaaldrich.comStable to acid and piperidine; allows for selective deprotection on-resin.

While the use of the Dde group allows for potential site-specific modification of the lysine side chain while the peptide is still attached to the resin, its removal requires hydrazine, a toxic and hazardous reagent. tdcommons.org For the linear synthesis of difelikefalin, the Fmoc-D-Lys(Boc)-OH derivative is a more common and straightforward choice. newdrugapprovals.org

Solution-Phase and Hybrid Synthesis Approaches

The synthesis of difelikefalin can be accomplished through various methodologies, including solution-phase synthesis and hybrid approaches that combine solid-phase and solution-phase techniques.

Solution-Phase Synthesis:

This classical approach involves the sequential coupling of amino acids in a solvent system. A common strategy for difelikefalin involves building the peptide chain step-by-step, starting from the C-terminal residue. allfordrugs.com For instance, a piperidine amino acid can be coupled to a protected D-lysine analog, followed by sequential additions of protected D-leucine and D-phenylalanine residues. chemicalbook.com Each coupling step is followed by the deprotection of the N-terminal group to allow for the addition of the next amino acid in the sequence. chemicalbook.com While effective, purely solution-phase synthesis can be time-consuming due to the need for purification after each step. nih.gov

Hybrid Synthesis:

A hybrid approach leverages the advantages of both solid-phase peptide synthesis (SPPS) and solution-phase chemistry. tdcommons.org This method may involve synthesizing peptide fragments on a solid support, cleaving them from the resin, and then coupling these fragments in solution. tdcommons.org This can streamline the process, particularly for larger peptides. For difelikefalin, a hybrid strategy could involve anchoring the initial amino acid to a resin, followed by sequential coupling of the remaining amino acids. tdcommons.orgnewdrugapprovals.org This combines the efficiency of solid-phase synthesis with the flexibility of solution-phase fragment condensation.

Key Coupling Reactions and Reaction Conditions

The formation of the amide (peptide) bond between amino acids is a critical step in the synthesis of difelikefalin. This is typically achieved using coupling reagents that activate the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another.

Commonly used coupling reagents in peptide synthesis include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as uronium/aminium-based reagents such as HBTU, HATU, and PyBOP. peptide.com For the synthesis of difelikefalin, standard peptide coupling conditions often involve the use of a coupling agent in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve reaction efficiency and minimize side reactions, such as racemization. chemicalbook.compeptide.com

The reaction conditions are carefully controlled to ensure high yields and purity. This includes the choice of solvent, typically an organic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM), and the control of temperature. tdcommons.orgnih.gov The following table summarizes typical reagents used in the coupling steps for difelikefalin synthesis.

Reagent Type Examples Role in Synthesis
Coupling AgentsEDCI, DIC, HBTU, PyBOPActivates the carboxylic acid for peptide bond formation. chemicalbook.comnewdrugapprovals.orgpeptide.com
AdditivesHOBtSuppresses side reactions and minimizes racemization. chemicalbook.comnih.gov
BasesDIEAUsed for in situ neutralization of the amino acid salt. newdrugapprovals.orgpeptide.com
SolventsDMF, DCMProvides a suitable medium for the coupling reaction. tdcommons.orgnih.gov

Purification and Isolation Methodologies for Research Purity

After synthesis, crude difelikefalin contains the target peptide along with impurities from incomplete reactions, side reactions, and residual reagents. bachem.com Achieving the high purity required for research and pharmaceutical applications necessitates robust purification methodologies.

Preparative High-Performance Liquid Chromatography (RP-HPLC)

Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides like difelikefalin. msnlabs.combachem.com This technique separates the desired peptide from impurities based on differences in hydrophobicity. bachem.com

The crude peptide is dissolved in a suitable solvent and loaded onto a chromatography column packed with a nonpolar stationary phase (e.g., C18-modified silica). newdrugapprovals.orgbachem.com A mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is then passed through the column. tdcommons.orgnewdrugapprovals.org An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution. bachem.compeptide.com

By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), compounds are eluted from the column in order of increasing hydrophobicity. newdrugapprovals.orgnih.gov Fractions are collected and analyzed for purity, and those containing the pure difelikefalin are pooled together. newdrugapprovals.orgnih.gov

Ion Exchange Resins for Salt Exchange (e.g., Dowex)

Following RP-HPLC purification, the peptide is often isolated as a trifluoroacetate (B77799) (TFA) salt due to the use of TFA in the mobile phase. ambiopharm.com For pharmaceutical applications, it is often necessary to exchange this counterion for a more biocompatible one, such as acetate. ambiopharm.com This is accomplished through ion exchange chromatography. newdrugapprovals.orgnih.gov

The purified peptide (as a TFA salt) is dissolved in water and passed through a column containing an anion exchange resin, such as Dowex, that has been pre-conditioned to the acetate form. newdrugapprovals.orgnih.govpeptide.com The resin captures the trifluoroacetate ions and releases acetate ions, resulting in the formation of this compound. nih.govresearchgate.net The final product is then eluted from the column with water and can be isolated in solid form by lyophilization (freeze-drying). newdrugapprovals.orgpeptide.com

Comprehensive Analytical Characterization for Structural Confirmation and Purity Assessment

To ensure the correct structure and high purity of the synthesized this compound, a suite of analytical techniques is employed. msnlabs.com

Spectroscopic Techniques (NMR, IR, UV-Vis)

Spectroscopic methods provide detailed information about the molecular structure and composition of difelikefalin.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the difelikefalin molecule. msnlabs.com The spectrum will show characteristic absorption bands for amide bonds (C=O stretch and N-H stretch), carboxylic acids, and other functional groups, confirming the peptide backbone and amino acid side chains.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is primarily used for the quantitative analysis of peptides containing aromatic amino acid residues, such as phenylalanine in difelikefalin. mdpi.com The aromatic rings of the phenylalanine residues absorb UV light at a characteristic wavelength (around 257 nm), allowing for the determination of peptide concentration in solution.

The following table summarizes the application of these spectroscopic techniques in the characterization of difelikefalin.

Technique Information Obtained Relevance to Difelikefalin
NMR Detailed atomic connectivity, amino acid sequence confirmation, 3D structure.Confirms the primary structure and stereochemistry of the D-amino acids. msnlabs.com
IR Presence of key functional groups (amides, carboxylic acids).Verifies the peptide bond formation and overall molecular composition. msnlabs.com
UV-Vis Quantification of the peptide in solution.Utilizes the absorbance of the phenylalanine residues for concentration measurement. mdpi.com

Mass Spectrometry (Intact Mass, Peptide Sequencing by MS-MS)

Mass spectrometry (MS) is a cornerstone analytical technique for the structural elucidation of peptidic molecules like difelikefalin, providing precise data on molecular weight and sequence. The characterization of this compound involves determining its intact molecular mass and confirming its amino acid sequence through tandem mass spectrometry (MS-MS).

High-resolution mass spectrometry (HRMS) is employed to ascertain the elemental composition and exact mass of the intact peptide. For difelikefalin, the expected monoisotopic mass of the protonated molecule [M+H]⁺ is 680.4 Da, and experimental observations have confirmed this with a measured mass of 680.3 Da, validating the peptide's composition newdrugapprovals.org. Liquid chromatography coupled with tandem mass spectrometry (LC-MS-MS) is a common configuration for these analyses in bioanalytical assays fda.gov.

Peptide sequencing by MS-MS is critical for verifying the primary structure, which for difelikefalin is D-Phenylalanyl-D-Phenylalanyl-D-Leucyl-D-Lysyl extended with a 4-aminopiperidine-4-carboxylic acid moiety at the C-terminus msnlabs.com. In this process, the precursor peptide ion is isolated and subjected to fragmentation through methods like collision-induced dissociation (CID) youtube.comyoutube.com. This fragmentation primarily cleaves the peptide backbone bonds, generating a series of characteristic product ions (e.g., b- and y-ions) youtube.comnih.govnih.gov. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing for the de novo reconstruction of the peptide sequence youtube.com. This detailed fragmentation analysis confirms the correct order and identity of the D-amino acids in the difelikefalin sequence msnlabs.com.

ParameterTechniqueFindingSource
Intact Molecular Mass Mass Spectrometry (MS)Expected [M+H]⁺: 680.4 Da; Observed [M+H]⁺: 680.3 Da newdrugapprovals.org
Primary Structure Peptide Sequencing by MS-MSConfirms the amino acid sequence and identity of the constituent D-amino acids. msnlabs.com
Bioanalysis Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS)Used for quantification and analysis in biological matrices. fda.gov

X-ray Powder Diffraction (PXRD) and Thermal Analysis (DSC, TGA)

The solid-state properties of an active pharmaceutical ingredient (API) are crucial for its stability, solubility, and manufacturability. For this compound, a combination of X-ray Powder Diffraction (PXRD) and thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), is used for comprehensive physicochemical characterization msnlabs.com.

X-ray Powder Diffraction (PXRD) is a non-destructive technique used to analyze the crystalline nature of materials marshall.edu. A crystalline solid will produce a distinct diffraction pattern with sharp, well-defined peaks, whereas an amorphous solid will yield a diffuse pattern, often described as a halo. Analysis of this compound by PXRD has shown that the substance exists as a pure amorphous solid msnlabs.com. This is a critical finding, as the amorphous form of a drug often exhibits different solubility and bioavailability characteristics compared to its crystalline counterparts (polymorphs) cardiff.ac.uk.

Thermal Analysis (DSC and TGA) provides complementary information about the physical and chemical changes that a material undergoes upon heating tainstruments.comasu.edu.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature nih.gov. It is used to detect thermal events such as melting, crystallization, and glass transitions tainstruments.com. For an amorphous material like this compound, DSC is particularly useful for determining its glass transition temperature (Tg), which is a key indicator of its physical stability tainstruments.com.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated tainstruments.comnih.gov. This technique is valuable for assessing thermal stability and decomposition behavior, as well as quantifying the content of volatile components like water or residual solvents abo.fi.

Together, these methods provide a thorough characterization of the solid-state form of this compound, confirming its amorphous nature and providing essential data on its thermal stability msnlabs.com.

TechniquePurpose in this compound AnalysisKey FindingSource
X-ray Powder Diffraction (PXRD) To determine the solid-state form (crystalline or amorphous).Confirms the material is an amorphous solid. msnlabs.com
Differential Scanning Calorimetry (DSC) To identify thermal events like glass transitions, melting, and decomposition.Characterizes the thermal behavior of the amorphous form. msnlabs.comnih.gov
Thermogravimetric Analysis (TGA) To assess thermal stability and measure mass loss upon heating.Determines decomposition temperature and quantifies volatile content. msnlabs.comnih.gov

Chromatographic Methods for Impurity Profiling (HPLC for Diastereomers, Isomers)

Impurity profiling is a critical aspect of pharmaceutical development and quality control, ensuring the purity and safety of the drug substance. For this compound, a synthetic peptide, a robust and precise analytical High-Performance Liquid Chromatography (HPLC) method has been developed to effectively separate and quantify a wide range of potential impurities msnlabs.com. Given that difelikefalin is composed of D-amino acids, the control of stereoisomers is particularly important .

The HPLC methods are designed to resolve various classes of impurities, including:

Diastereomers and Isomers: Stereoisomers are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms diva-portal.org. Diastereomers, which are stereoisomers that are not mirror images, can have different pharmacological and toxicological profiles taylorandfrancis.com. The HPLC method for difelikefalin is capable of separating diastereomers that may arise from the unintentional incorporation of L-amino acids during synthesis, as well as positional and chain isomers msnlabs.com.

Process-Related Impurities: These are impurities that originate from the manufacturing process. For difelikefalin, which is synthesized using solid-phase peptide synthesis with Fmoc chemistry, these can include byproducts from protecting groups (e.g., Alloc protected, Boc protected) msnlabs.com.

Degradation Impurities: These impurities form during storage or handling of the drug substance. An identified degradation product for difelikefalin is N-Oxide msnlabs.com.

Truncated and Aggregated Impurities: These include peptides with missing amino acids (e.g., Des pic, Des Lys) or species where multiple peptide molecules have aggregated (e.g., Dimer, Trimer) msnlabs.com.

Over 40 different classes of related substance impurities have been identified, synthesized, and characterized to establish a comprehensive impurity profile for high-quality this compound msnlabs.com. The developed HPLC methods demonstrate high precision and capability, ensuring that all known and unknown impurities are controlled to levels below 0.1% msnlabs.com. Purification of the crude peptide is typically achieved using preparative reverse-phase HPLC (RP-HPLC) newdrugapprovals.orgtdcommons.org. One reported analytical method specified a retention time (tR) of 16.43 minutes, achieving a purity of 99.2% newdrugapprovals.org.

Impurity ClassDescriptionSpecific Examples Identified for DifelikefalinSource
Stereoisomers Isomers with different spatial arrangements (e.g., diastereomers from L-amino acid incorporation).Diastereomers, positional & chain isomers msnlabs.com
Process-Related Impurities arising from the synthetic route.Alloc protected, Boc protected msnlabs.com
Degradation Impurities formed due to chemical degradation.N-Oxide msnlabs.com
Aggregated Multiple peptide units joined together.Dimer, Trimer msnlabs.com
Truncated Peptides with incomplete amino acid sequences.Des pic, Des Lys msnlabs.com

Molecular Pharmacology and Receptor Interaction Mechanisms

Kappa Opioid Receptor (KOR) Agonism and Selectivity Profiling

Difelikefalin's primary mechanism of action is its potent and selective agonism at the kappa opioid receptor, a member of the G protein-coupled receptor (GPCR) family. nih.gov This selectivity is a key feature that distinguishes it from other opioids that may interact with mu (MOR) and delta (DOR) opioid receptors, thereby avoiding many of the central nervous system-mediated side effects associated with those receptors. patsnap.com

Quantitative Receptor Binding Studies: Inhibition Constants (K_i)

Receptor binding assays have been instrumental in quantifying the affinity of difelikefalin (B1670546) for opioid receptors. The inhibition constant (K_i) is a measure of this affinity, with a lower K_i value indicating a higher binding affinity. Studies have demonstrated that difelikefalin exhibits a high affinity for the human kappa opioid receptor. In contrast, its affinity for the mu and delta opioid receptors is significantly lower, highlighting its remarkable selectivity. nih.gov

Opioid Receptor SubtypeInhibition Constant (K_i) (nM)
Kappa (KOR)0.32
Mu (MOR)>10,000
Delta (DOR)>10,000

This table presents the binding affinities of difelikefalin for the human kappa, mu, and delta opioid receptors. Data indicates high affinity and selectivity for the kappa opioid receptor.

Functional Assays for KOR Activation: Half-maximal Effective Concentrations (EC_50)

Functional assays are employed to measure the biological effect of a ligand after it binds to its receptor. The half-maximal effective concentration (EC_50) represents the concentration of a drug that is required for 50% of its maximum effect. Difelikefalin has been shown to be a full agonist at the kappa opioid receptor, meaning it can elicit the maximum possible response from the receptor. Its potency as a KOR agonist is demonstrated by a low EC_50 value. In line with its binding affinity, its functional activity at mu and delta opioid receptors is negligible.

Opioid Receptor SubtypeHalf-maximal Effective Concentration (EC_50)
Kappa (KOR)0.061 nM
Mu (MOR)>10 µM
Delta (DOR)>10 µM

This table displays the functional potency of difelikefalin at the human kappa, mu, and delta opioid receptors. The data confirms difelikefalin as a potent and selective full agonist of the kappa opioid receptor.

Comparative Activity and Binding at Mu and Delta Opioid Receptors

The data from both receptor binding and functional assays underscore the exceptional selectivity of difelikefalin for the KOR. With a K_i value for KOR in the sub-nanomolar range and K_i values for MOR and DOR that are several orders of magnitude higher (>10,000 nM), difelikefalin demonstrates a selectivity of over 30,000-fold for the kappa receptor. Similarly, its functional potency (EC_50) at the KOR is profoundly greater than at the other opioid receptors. This high degree of selectivity is a cornerstone of its pharmacological profile, minimizing the potential for off-target effects associated with mu and delta opioid receptor activation. nih.gov

Ligand-Receptor Interaction Kinetics and Dynamics

The interaction between a ligand and its receptor is a dynamic process characterized by the rates of association and dissociation. These kinetic parameters can provide deeper insights into the duration of drug action and its pharmacological effects.

Receptor On-Rate and Off-Rate Characteristics

Detailed information regarding the specific on-rate (k_on) and off-rate (k_off) of difelikefalin at the kappa opioid receptor is not extensively available in the public domain. These parameters, which describe how quickly the drug binds to and dissociates from the receptor, are crucial for a complete understanding of its kinetic profile. Future research in this area would further elucidate the temporal aspects of difelikefalin's interaction with the KOR.

Post-Receptor Signaling Transduction Pathways

Upon activation by an agonist like difelikefalin, the kappa opioid receptor initiates a cascade of intracellular signaling events. As a G protein-coupled receptor, the KOR primarily signals through the G_i/G_o family of G proteins. wikipedia.org

Activation of the KOR by an agonist leads to a conformational change in the receptor, facilitating the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G protein. This causes the dissociation of the Gα_i/o subunit from the Gβγ dimer. Both of these components can then interact with various downstream effector molecules to produce a cellular response. nih.govnih.gov

The primary and best-characterized downstream effect of KOR activation is the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). By inhibiting adenylyl cyclase, KOR activation leads to a decrease in intracellular cAMP levels. nih.gov

Furthermore, the dissociated Gβγ subunits can directly modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium channels, which reduces calcium influx. wikipedia.orgnih.gov

In addition to these classical pathways, KOR activation can also lead to the stimulation of mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways. nih.gov The specific downstream signaling pathways preferentially activated by difelikefalin and the potential for biased agonism, where a ligand selectively activates certain pathways over others (e.g., G protein-dependent vs. β-arrestin-dependent pathways), are areas of ongoing investigation. mdpi.comfrontiersin.org

Analysis of Off-Target Activity in Non-Opioid Receptor Systems

The selectivity of a therapeutic agent for its intended target is a critical determinant of its safety profile. Extensive preclinical evaluation of difelikefalin has been conducted to characterize its activity at non-opioid receptor systems and to assess its potential for off-target effects.

Difelikefalin has demonstrated a high degree of selectivity for the kappa-opioid receptor. Non-clinical studies have shown that it has no or negligible activity at mu-opioid receptors (MOR) and delta-opioid receptors. The affinity of difelikefalin for KORs is reported to be at least 10,000 times greater than its affinity for MORs.

Furthermore, difelikefalin has been screened against a broad panel of other molecular targets. In these screening assays, which included over 94 different receptors, ion channels, and transporters, difelikefalin showed no significant off-target activity. portico.org This high selectivity is a key factor in its favorable safety profile, as it minimizes the potential for interactions with other signaling pathways that could lead to unintended pharmacological effects. Additionally, in vitro studies have indicated that difelikefalin is not metabolized by cytochrome P450 (CYP) enzymes and does not inhibit major CYP isoforms, suggesting a low potential for drug-drug interactions mediated by these enzymes. researchgate.net

The table below summarizes the selectivity and off-target screening findings for difelikefalin.

Target ClassSpecific Target(s)Finding
Opioid Receptors Mu-Opioid Receptor (MOR)>10,000-fold lower affinity compared to KOR
Delta-Opioid ReceptorNo or negligible activity
Non-Opioid Receptors Broad panel of over 94 receptorsNo significant off-target activity identified
Ion Channels Broad panel of various ion channelsNo significant off-target activity identified
Transporters Broad panel of various transportersNo significant off-target activity identified
CYP Enzymes CYP1A2, CYP2C19, CYP2C8, CYP2C9, CYP2D6, CYP3A4Not metabolized by and does not inhibit

Pharmacokinetic and Pharmacodynamic Principles in Preclinical Research Models

In Vitro and Ex Vivo Studies of Absorption and Distribution

The absorption and distribution of a drug are critical determinants of its efficacy and safety. For Difelikefalin (B1670546), these processes have been investigated in various preclinical models to understand its behavior in biological systems.

Difelikefalin is a hydrophilic peptide, a characteristic that inherently limits its ability to cross biological membranes through passive diffusion. Its structure, which includes D-amino acids, contributes to this property. This limited membrane permeability is a fundamental aspect of its design, intended to restrict its distribution to peripheral tissues and prevent significant entry into the central nervous system.

A defining feature of Difelikefalin is its inability to readily cross the blood-brain barrier. This has been demonstrated in preclinical studies, establishing it as a peripherally restricted KOR agonist. This characteristic is clinically significant as it reduces the potential for centrally-mediated side effects such as respiratory depression, euphoria, and dysphoria, which are common with other opioid agonists that act within the CNS. Autoradiography and tissue distribution studies in rats and monkeys have been conducted to confirm the limited penetration of Difelikefalin into the brain. fda.gov

The binding of a drug to plasma proteins can significantly influence its distribution and availability to target tissues. In vitro studies have been conducted to determine the extent of Difelikefalin binding to plasma proteins in various preclinical species. The data reveals a modest degree of plasma protein binding across different species.

In vitro protein binding of Difelikefalin was found to be comparable between rats and humans. At a concentration of 1 µM, the binding was 20.9% in rat plasma and 18.3% in human plasma. At a higher concentration of 10 µM, the binding was 21.3% in rat plasma and 16.7% in human plasma. fda.gov In monkeys, the plasma protein binding was 18.7% at 1 µM and 17.7% at 10 µM. fda.gov For dogs, the in vitro plasma protein binding of Difelikefalin was determined to be 24.4% at a concentration of 1 µM. fda.gov

Species Concentration Plasma Protein Binding (%)
Rat 1 µM 20.9
10 µM 21.3
Monkey 1 µM 18.7
10 µM 17.7
Dog 1 µM 24.4
Human 1 µM 18.3
10 µM 16.7

Preclinical studies have been conducted to understand the distribution of Difelikefalin in various tissues. As a peripherally acting agent, its distribution is largely confined to tissues outside the central nervous system.

Placental transfer of Difelikefalin has been investigated in lactating rats. Studies showed that Difelikefalin is transferred into the milk. The concentration ratio of the drug in milk to plasma was found to be between 0.04 to 0.05. fda.gov Notably, there was no measurable concentration of Difelikefalin in the plasma of the nursing pups, suggesting minimal systemic exposure in the offspring via this route. fda.gov

Biotransformation and Metabolic Fate in Preclinical Systems

The metabolism of a drug is a key factor in determining its duration of action and potential for drug-drug interactions. In vitro studies have been pivotal in characterizing the biotransformation of Difelikefalin.

In vitro studies utilizing human hepatic microsomes and hepatocytes have demonstrated that Difelikefalin is not metabolized by the major cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C8, CYP2C9, CYP2D6, or CYP3A. ucsd.edunih.gov This indicates that the metabolic clearance of Difelikefalin is not dependent on these common pathways.

Furthermore, these in vitro assessments have shown that Difelikefalin does not act as an inhibitor or an inducer of these clinically relevant CYP enzymes. The lack of interaction with the CYP450 system suggests a low likelihood of Difelikefalin being involved in pharmacokinetic drug-drug interactions with co-administered medications that are substrates, inhibitors, or inducers of these enzymes. fda.gov

Role of Drug Uptake and Efflux Transporters in Disposition

In preclinical evaluations, the potential for difelikefalin to be a substrate or inhibitor of various drug transporters was investigated. An assessment by the European Medicines Agency (EMA) indicated that difelikefalin is not a substrate for a wide array of transporters, including P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporters (OAT1, OAT2, OAT3), Organic Cation Transporters (OCT1, OCT2, OCT3), and Organic Anion Transporting Polypeptides (OATP1A2, OATP1B1, OATP1B3, OATP2B1). Furthermore, in vitro studies demonstrated that difelikefalin does not inhibit these transporters, suggesting a low likelihood of transporter-mediated drug-drug interactions. europa.eu

These findings from preclinical in vitro assays are significant as they suggest that the distribution and clearance of difelikefalin are unlikely to be substantially influenced by common drug transporter pathways, which can be a source of variability in drug response and potential drug interactions.

Identification and Quantification of Putative Metabolites in Animal Excreta

The metabolism of difelikefalin has been investigated in preclinical models. As a peptide, difelikefalin is primarily expected to be metabolized through enzymatic degradation by proteases and peptidases into smaller peptides and amino acids. medicilon.com These metabolic products would then enter the endogenous amino acid pool. medicilon.com Preclinical studies have generally indicated that peptide therapeutics like difelikefalin are not significantly metabolized by cytochrome P450 (CYP) enzymes, which reduces the potential for metabolic drug-drug interactions. medicilon.com

While specific quantitative data on the full range of metabolites in the excreta of different animal species from preclinical studies are not extensively detailed in publicly available literature, the general understanding from the development of similar peptide-based drugs is that they are degraded into non-toxic, endogenous components. medicilon.com

Elimination Characteristics in Animal Models

The elimination of difelikefalin has been characterized in several preclinical species, providing insights into its primary routes of excretion and its pharmacokinetic profile.

Renal and Fecal Excretion Pathways

Characterization of Dialytic Clearance in Relevant Experimental Settings

Given the intended clinical use of difelikefalin in patients with chronic kidney disease undergoing hemodialysis, the characterization of its dialytic clearance in relevant preclinical models would have been a critical step. Animal models of hemodialysis, such as those developed in rats, can be utilized to evaluate the removal of a drug by dialysis. nih.gov These models allow for the investigation of a drug's dialyzability in a controlled in vivo setting that can account for biological factors like the volume of distribution. nih.gov

While specific preclinical data on the dialytic clearance of difelikefalin in such models are not detailed in the available literature, the principles of drug removal by dialysis suggest that as a compound with low plasma protein binding, difelikefalin would be expected to be cleared by hemodialysis. fda.gov

Half-Life Determination and Dose Proportionality in Preclinical Pharmacokinetic Profiles

The half-life and dose proportionality of difelikefalin were characterized in preclinical animal models. Studies in rats have been conducted on derivatives of similar peptide-based kappa-opioid agonists, providing insights into their pharmacokinetic behavior. nih.govsemanticscholar.org For instance, a derivative of a similar compound, CR665, was found to have an EC50 of 0.032 mg/kg in a rat model of peripheral pain when administered intravenously. semanticscholar.org

The dose proportionality of difelikefalin was established in preclinical studies, which is a critical factor in determining predictable pharmacokinetic behavior with increasing doses. The European Medicines Agency's review confirmed that the pharmacokinetics of difelikefalin were demonstrated to be linear and dose-proportional in non-clinical studies. europa.eu

Below is a summary of preclinical pharmacokinetic parameters for a related peptide kappa-opioid agonist, which provides context for the expected profile of difelikefalin.

ParameterSpeciesValue
EC50 (Writhing Assay) Rat0.032 mg/kg (i.v.)
EC50 (Oral Writhing Assay) Rat4.7 mg/kg
Peripheral Selectivity Rat>900-fold

This table presents data for a derivative of a compound structurally related to difelikefalin and is intended for illustrative purposes to provide context for the preclinical evaluation of such compounds. semanticscholar.org

Preclinical Pharmacological Efficacy and Mechanistic Investigations

In Vitro Cellular Models for Antipruritic and Anti-inflammatory Effects

The direct effects of difelikefalin (B1670546) on neuronal cells involved in itch sensation have been explored using in vitro cellular models. One key area of investigation has been the compound's impact on dorsal root ganglia (DRG) neurons, which play a crucial role in transmitting sensory information, including itch, from the periphery to the central nervous system.

Research has utilized calcium imaging in mouse DRG neurons to determine which types of neurons are activated by difelikefalin. These studies have suggested that a major target for the compound is the larger-diameter mechanoreceptors, such as Aβ-fibers, rather than the small-diameter pruriceptive C-fibers that are traditionally associated with itch transmission nih.gov. This finding points towards a potential neuromodulatory role for difelikefalin in reducing itch, possibly by indirectly inhibiting itch signals transmitted by C-fibers nih.gov.

While the antipruritic effects have been investigated at the cellular level, specific in vitro studies detailing the anti-inflammatory effects of difelikefalin on isolated immune cells are not as extensively reported in publicly available literature. However, it is understood that KORs are expressed on immune cells, and their activation is believed to contribute to the compound's immunomodulatory properties mdpi.comtandfonline.comfrontiersin.orgtg.org.aunih.gov. The proposed mechanism involves the activation of KORs on these cells, leading to a reduction in the production of pro-inflammatory cytokines mdpi.comnih.gov.

Animal Models for Itch Modulation Research

Animal models are crucial for understanding the in vivo efficacy and mechanism of action of antipruritic agents. Difelikefalin has been evaluated in various animal models of itch to assess its ability to reduce scratching behavior, a primary indicator of pruritus.

Preclinical studies have indicated that difelikefalin is effective in reducing scratching behavior induced by a variety of chemically diverse pruritogens nih.gov. While specific data on histamine- or substance P-induced scratching models were not detailed in the available search results, the broader finding suggests a wide-ranging antipruritic activity. Substance P, a neuropeptide, is known to be a key mediator of itching in conditions like atopic dermatitis, acting through the tachykinin NK1 receptor nih.gov. The ability of difelikefalin to counter various itch-inducing agents underscores its potential as a broad-spectrum antipruritic.

A significant body of research has focused on the efficacy of difelikefalin in a murine model of atopic dermatitis, a condition characterized by chronic and intense itch. In these studies, atopic dermatitis-like inflammation and itch are induced in mice, and the effect of difelikefalin on scratching behavior is quantified.

One such study involved topically treating the ears of C57BL/6 mice with MC903 (calcipotriol) to induce an atopic dermatitis-like phenotype. The administration of difelikefalin was found to rapidly suppress itch and reduce scratching behavior in these mice nih.gov. Notably, this reduction in itch occurred independently of any significant alteration in the underlying skin inflammation, suggesting a direct neuromodulatory effect on itch signaling pathways nih.gov.

Table 1: Effect of Difelikefalin on Scratching Behavior in a Murine Model of Atopic Dermatitis

Treatment Group Outcome Finding
MC903-treated mice + Difelikefalin Scratching Behavior Rapid suppression of itch and reduction in scratching.
MC903-treated mice + Vehicle Scratching Behavior No significant change in scratching behavior.

Immunomodulatory and Anti-inflammatory Mechanisms

Beyond its direct effects on neuronal signaling, difelikefalin is understood to possess immunomodulatory and anti-inflammatory properties. These effects are primarily attributed to its action on KORs present on various immune cells.

The activation of KORs on immune cells by difelikefalin is proposed to lead to a reduction in the release of pro-inflammatory cytokines mdpi.comnih.gov. While the general principle is established, specific preclinical studies detailing the effects of difelikefalin on cytokine release from isolated human monocyte-derived macrophages were not prominently available in the search results. However, the presence of KORs on these cells suggests they are a likely target for the immunomodulatory actions of difelikefalin tandfonline.comfrontiersin.orgtg.org.au.

The anti-inflammatory effects of difelikefalin have been demonstrated in vivo through the suppression of key inflammatory mediators. A study in a rat model of acute kidney injury induced by renal ischemia-reperfusion revealed that difelikefalin significantly suppressed the elevation of a wide range of serum cytokines.

In this model, the vehicle-treated group showed a significant increase in 13 out of 23 measured cytokines, including the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Intravenous administration of difelikefalin was found to suppress all of these elevated cytokines, reducing their levels to those observed in the sham-operated group nih.gov. This broad anti-inflammatory effect highlights the potential of difelikefalin to modulate inflammatory responses in conditions beyond pruritus nih.gov.

Table 2: Effect of Difelikefalin on Serum Cytokine Levels in a Rat Model of Renal Ischemia-Reperfusion Injury

Cytokine Vehicle Group vs. Sham Group Difelikefalin Group vs. Vehicle Group
TNF-α Significantly Higher Significantly Suppressed
IL-6 Significantly Higher Significantly Suppressed
IL-1α Significantly Higher Significantly Suppressed
IFN-γ Significantly Higher Significantly Suppressed
IL-2 Significantly Higher Significantly Suppressed
IL-4 Significantly Higher Significantly Suppressed
IL-5 Significantly Higher Significantly Suppressed
IL-10 Significantly Higher Significantly Suppressed
IL-13 Significantly Higher Significantly Suppressed
IL-17 Significantly Higher Significantly Suppressed
G-CSF Significantly Higher Significantly Suppressed
M-CSF Significantly Higher Significantly Suppressed

| MIP-3α | Significantly Higher | Significantly Suppressed |

Distinction of Peripheral Versus Central Mechanisms of Action

The pharmacological profile of difelikefalin acetate (B1210297) is characterized by its selective action on peripheral kappa-opioid receptors (KORs), a distinction crucial to its therapeutic mechanism. This peripheral restriction is a key design feature, intended to separate its desired therapeutic effects from the potential adverse effects associated with the activation of KORs within the central nervous system (CNS).

Difelikefalin is a synthetic D-amino acid-based peptide designed specifically to limit its entry into the CNS. nih.gov Its physicochemical properties, including its hydrophilic nature, contribute to its minimal penetration across the blood-brain barrier. nih.govnih.gov This restricted distribution confines its activity primarily to the periphery, where it is believed to exert its antipruritic effects by activating KORs on peripheral sensory neurons and immune cells. nih.govpatsnap.comnih.gov

Preclinical studies have demonstrated that this limited CNS penetration correlates with a lack of centrally-mediated effects that are often observed with other KOR agonists that do cross the blood-brain barrier, such as dysphoria or hallucinations. nih.gov The mechanism is thought to involve the modulation of itch signals at their origin in the periphery and an anti-inflammatory action by acting on immune cells, thereby interrupting the transmission of itch signals to the brain. patsnap.com This peripheral action allows for the alleviation of pruritus without the significant CNS side effects commonly associated with centrally acting opioids. nih.gov

While direct studies of difelikefalin in KOR-deficient mice were not identified in the reviewed literature, the essential role of the kappa-opioid receptor in mediating the effects of KOR agonists has been firmly established using such models. For instance, studies with the prototypic KOR agonist U-50,488H in KOR-knockout mice demonstrated that the analgesic and other behavioral effects of the compound were abolished in the absence of the receptor, confirming that the KOR gene product is the primary target for its actions. embopress.org

Furthermore, studies elucidating difelikefalin's mechanism have utilized pharmacological antagonists to differentiate its central and peripheral effects in animal models. In one study involving conscious rats, the KOR antagonist nor-binaltorphimine (nor-BNI) was administered either centrally (intracerebroventricularly, ICV) or peripherally (intravenously, IV). lsuhsc.edu IV pretreatment with nor-BNI prevented all renal and cardiovascular responses to difelikefalin. lsuhsc.edu However, when nor-BNI was administered centrally, it only attenuated the diuretic effect of difelikefalin, without inhibiting its effects on electrolyte reabsorption. lsuhsc.edu These findings suggest that while difelikefalin is peripherally restricted, it can produce certain effects like diuresis through central KOR pathways, whereas its influence on electrolytes is mediated by peripheral KORs. lsuhsc.edu This highlights a complex interplay between central and peripheral pathways even for a peripherally restricted compound.

Long-term Preclinical Toxicology and Safety Pharmacology Relevant to Compound Characterization

A comprehensive battery of nonclinical toxicology and safety pharmacology studies was conducted to characterize the safety profile of difelikefalin acetate. These included assessments of genotoxicity, carcinogenicity, and reproductive and developmental toxicity. fda.gov

Difelikefalin was evaluated in a standard battery of genotoxicity tests to assess its potential to induce genetic mutations or chromosomal damage. The compound was found to be negative for genotoxicity in all assays conducted. fda.gov

Assay TypeTest SystemResult
Bacterial Reverse Mutation Assay S. typhimurium, E. coliNegative fda.gov
Chromosomal Aberration Assay Mammalian Cells (in vitro)Negative fda.gov
Micronucleus Assay Mammalian (in vivo)Negative fda.gov

Long-term carcinogenicity studies were performed in both rats and transgenic mice to evaluate the tumorigenic potential of difelikefalin. No evidence of carcinogenicity was observed in either species following chronic administration. fda.gov

Study TypeSpecies/ModelDurationRoute of AdministrationFinding
Carcinogenicity Study Rat2 yearsSubcutaneous injectionNot Carcinogenic fda.gov
Carcinogenicity Study Transgenic rasH2 Mouse6 monthsSubcutaneous injectionNot Carcinogenic fda.gov

The potential effects of difelikefalin on fertility, embryofetal development, and pre- and postnatal development were investigated in animal models.

Embryofetal Development: In an embryofetal development study in pregnant rats, intravenous administration of difelikefalin during the period of organogenesis was not associated with embryofetal death or fetal malformations. fda.gov However, an increased incidence of skeletal variations, specifically wavy and incompletely ossified ribs, was observed at the highest tested dose. fda.gov In a similar study in pregnant rabbits, maternal toxicity (decreased body weight gain) was noted, but there were no effects on embryofetal viability or malformations at the doses tested. fda.gov

SpeciesStudy TypeKey Findings
Rat Embryofetal DevelopmentNo embryofetal lethality or malformations. Increased skeletal variations (wavy/incompletely ossified ribs) at the highest dose. fda.gov
Rabbit Embryofetal DevelopmentMaternal toxicity observed. No embryofetal lethality or malformations. fda.gov

Prenatal and Postnatal Development: A prenatal and postnatal development study was conducted in pregnant rats, with difelikefalin administered from gestation day 7 through lactation day 20. fda.gov While there were persistent effects on the body weight of the maternal rats at higher doses, no adverse effects related to the compound were observed on the postnatal development, neurobehavioral function, or reproductive performance of their offspring. fda.gov Studies also confirmed that difelikefalin is transferred into the milk of lactating rats, although it was not measurable in the plasma of the nursing pups. fda.gov

Abuse Potential Studies in Animal Models (e.g., Physical Dependence)

The potential for a substance to be abused is a significant consideration in its development for therapeutic use. For this compound, preclinical studies were designed to assess its reinforcing effects, which are indicative of a drug's abuse liability, and to determine if abrupt cessation of chronic administration leads to a withdrawal syndrome, a hallmark of physical dependence.

One of the key methodologies to assess abuse potential is the self-administration paradigm, where animals can voluntarily consume a drug. In a study involving rhesus monkeys, the reinforcing effects of intravenously administered difelikefalin were evaluated. The results from this study indicated that this compound does not have a reinforcing effect in this non-human primate model. This suggests that the compound is not perceived as rewarding by the animals, a characteristic that is often associated with a lower risk of abuse in humans.

Furthermore, studies in rat models have also been conducted to explore the abuse and dependence potential of difelikefalin. These investigations have consistently suggested that difelikefalin is not likely to present a risk of physical dependence or have a significant abuse potential in this species. While the specific details of the withdrawal assessment protocols in these rat studies are not extensively publicly documented, regulatory agency reports confirm that these studies were conducted and their outcomes supported the low abuse potential profile of the compound.

The collective findings from these preclinical animal studies in both rats and rhesus monkeys provide a strong body of evidence that this compound has a low propensity for abuse and physical dependence. This is consistent with its mechanism of action as a peripherally restricted kappa-opioid receptor agonist, which is designed to limit central nervous system effects that are typically associated with the abuse potential of other opioids.

Table 1: Summary of Preclinical Abuse Potential Studies of this compound in Animal Models

Animal Model Study Type Key Findings Implication
Rhesus Monkeys Intravenous Self-Administration No reinforcing effect observed. Low likelihood of being voluntarily consumed for its rewarding properties.
Rats Abuse and Dependence Potential Studies Not likely to present a risk of physical dependence or abuse potential. Abrupt cessation is unlikely to produce significant withdrawal symptoms.

Structure Activity Relationship Sar Studies and Rational Drug Design

Identification of Structural Moieties Critical for KOR Affinity and Efficacy

The specific arrangement and nature of the amino acids in difelikefalin's tetrapeptide sequence (D-Phe-D-Phe-D-Leu-D-Lys) are fundamental to its potent and selective interaction with the KOR. SAR studies on difelikefalin (B1670546) and related peptide analogues have elucidated several critical structural features:

D-Amino Acid Configuration: The use of D-isomers for all amino acids is a crucial design element. This configuration renders the peptide resistant to degradation by endogenous proteases, thereby extending its plasma half-life compared to peptides made of naturally occurring L-amino acids. evitachem.com

N-Terminal Aromatic Residues (D-Phe¹-D-Phe²): The two consecutive D-phenylalanine residues at the N-terminus are vital for receptor recognition and binding. The aromatic side chains are believed to engage with hydrophobic pockets within the KOR. Molecular modeling studies suggest that the free amino group (NH₃⁺) of the first D-phenylalanine residue is pivotal, forming a key ionic interaction with the highly conserved Asp138 residue in the KOR binding site. nih.gov This interaction is considered essential for the agonist activity of the ligand. nih.gov

Hydrophobic Residue at Position 3 (D-Leu³): The D-leucine at the third position contributes a bulky, hydrophobic side chain that further enhances the binding affinity, likely by fitting into another hydrophobic sub-pocket of the receptor. Studies on related compounds have shown that this position is critical, with substitutions like L-tryptophan for D-norleucine (a similar hydrophobic residue) leading to a significant decrease in activity. nih.gov

Basic Residue at Position 4 (D-Lys⁴): The positively charged side chain of D-lysine at the fourth position is thought to play an important role in anchoring the peptide to the receptor, possibly through electrostatic interactions with acidic residues in the KOR. nih.gov

C-Terminal Modification: Difelikefalin features a unique C-terminus where the D-Lysine is linked to a 4-amino-piperidine-4-carboxylic acid moiety. Modifying the C-terminus, for instance through amidation, has been shown in related peptides to enhance both binding affinity and selectivity for the KOR. evitachem.com

Design and Synthesis of Difelikefalin Analogues and Derivatives

The rational design of difelikefalin was informed by SAR studies on precursor molecules and related peptide series. A key lead compound in the development of selective tetrapeptide KOR agonists was FE200041, which has the sequence D-Phe-D-Phe-D-Nle-D-Arg-NH₂. To refine the SAR and optimize properties, researchers synthesized a series of analogues of this lead compound. nih.gov

The primary synthetic method employed for difelikefalin and its analogues is solid-phase peptide synthesis (SPPS), typically using an Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy. nih.govias.ac.in This technique involves building the peptide chain sequentially while it is anchored to a solid resin support. The general steps include:

Anchoring the C-terminal amino acid (or a modified moiety like the piperidine (B6355638) derivative in difelikefalin's case) to the resin.

Removing the temporary Fmoc protecting group from the N-terminus.

Coupling the next Fmoc-protected amino acid to the growing chain using activating agents.

Repeating the deprotection and coupling steps for each amino acid in the sequence.

Once the full peptide is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

The crude peptide is then purified, typically by preparative high-performance liquid chromatography (HPLC).

In one notable study, analogues of FE200041 were designed by systematically replacing the D-Phe residues at positions 1 and 2 with other aromatic D-amino acids, such as ortho-, meta-, and para-fluorophenylalanine (o/m/p-F-Phe), D-tyrosine (D-Tyr), and D-tryptophan (D-Trp). nih.gov This approach allowed for a detailed investigation into how modifications of the aromatic rings influence receptor binding and functional activity, leading to the identification of substitutions that could enhance potency and selectivity. nih.gov

Quantitative Analysis of Amino Acid Substitutions on Receptor Binding and Functional Activity

Quantitative SAR studies have been instrumental in refining the structure of tetrapeptide KOR agonists. By systematically substituting amino acids and measuring the resulting changes in binding affinity (Ki) and functional efficacy (Emax), researchers can map the specific contributions of each residue.

A study on analogues of the lead compound FE200041 (D-Phe-D-Phe-D-Nle-D-Arg-NH₂) provides quantitative insight into the importance of the first two positions. The binding affinities for kappa (KOR), mu (MOR), and delta (DOR) opioid receptors were determined, highlighting the impact of subtle structural changes.

CompoundSequenceKOR Ki (nM)MOR Ki (nM)DOR Ki (nM)KOR Functional Activity (Emax %)
FE200041 (Lead)D-Phe-D-Phe-D-Nle-D-Arg-NH₂2.33>10000>10000152.1
Analogue 2D-m-F-Phe-D-Phe-D-Nle-D-Arg-NH₂1.28>10000>10000160.4
Analogue 3D-o-F-Phe-D-Phe-D-Nle-D-Arg-NH₂10.33>10000>10000210.9
Analogue 6D-Tyr-D-Phe-D-Nle-D-Arg-NH₂1.11>10000>10000145.6
Analogue 7D-Phe-D-p-F-Phe-D-Nle-D-Arg-NH₂0.92>10000>10000190.5
Analogue 9D-Phe-D-m-F-Phe-D-Nle-D-Arg-NH₂>1000NBNBND

Data adapted from a study on FE200041 analogues. nih.gov Ki values represent binding affinity (lower is stronger). Emax values represent maximal G-protein activation relative to baseline (U-69,593 Emax = 237.8%). NB = No Binding; ND = Not Determined.

High KOR Selectivity: All active analogues demonstrate exceptional selectivity for the KOR, with no significant binding to MOR or DOR at concentrations up to 10,000 nM.

Positional Importance: The position of the substitution is critical. For instance, placing a para-fluoro-phenylalanine (p-F-Phe) at position 2 (Analogue 7) resulted in the highest binding affinity (Ki = 0.92 nM) and potent functional activity. nih.gov In contrast, placing a meta-fluoro-phenylalanine (m-F-Phe) at position 2 (Analogue 9) completely abolished binding. nih.gov

Substituent Effects: Substitution at position 1 with m-F-Phe (Analogue 2) or D-Tyr (Analogue 6) maintained or slightly improved binding affinity compared to the lead compound. nih.gov Placing an ortho-fluoro-phenylalanine (o-F-Phe) at position 1 (Analogue 3) slightly decreased binding affinity but resulted in very high functional efficacy. nih.gov

Strategies Employed to Achieve and Maintain Peripheral Restriction in Drug Design

A primary goal in the design of difelikefalin was to prevent it from crossing the blood-brain barrier (BBB), thereby avoiding the central nervous system side effects (e.g., dysphoria, sedation) that plagued earlier KOR agonists. nih.gov This was achieved through several deliberate physicochemical and structural strategies:

Hydrophilicity: Difelikefalin is a hydrophilic peptide. tandfonline.com Molecules with high polarity and water solubility are less likely to passively diffuse across the lipophilic cell membranes that constitute the BBB.

High Polar Surface Area (PSA): The peptide backbone, with its multiple amide bonds, along with the charged amino and carboxyl groups, gives difelikefalin a high PSA. Generally, molecules with a PSA greater than 140 Ų have very low BBB penetration.

Charge at Physiological pH: The free N-terminal amine and the side chain of D-lysine are positively charged, while the C-terminal carboxyl group is negatively charged at physiological pH. This charged nature significantly hinders passage across the BBB.

Peptide Structure: Short peptides, in general, are poor substrates for the active transport systems that shuttle some molecules into the brain and are susceptible to rapid degradation if not composed of modified amino acids. The combination of its peptidic nature and D-amino acid composition makes difelikefalin an unlikely candidate for CNS entry. mdpi.com

These features collectively ensure that difelikefalin acts predominantly on KORs located in peripheral tissues, such as on sensory neurons and immune cells, which is key to its therapeutic action in treating pruritus. nih.gov

Comparative Analysis of Difelikefalin Acetate (B1210297) with Other Peptide and Small-Molecule KOR Agonists

Difelikefalin's pharmacological profile is best understood when compared to other KOR agonists, which vary widely in their chemical structure, selectivity, and ability to penetrate the CNS.

CompoundChemical ClassKOR Ki (nM)Selectivity (vs. MOR/DOR)CNS Penetration
Difelikefalin D-amino acid tetrapeptide~0.32Very High (>30,000-fold vs. MOR/DOR)Negligible
Nalfurafine (B1239173) Small molecule (morphinan derivative)~0.1 - 0.5High (~1,500-fold vs. MOR)Yes
Nalbuphine Small molecule (morphinan derivative)~0.5 - 1.0Moderate (also a MOR partial agonist)Yes
Asimadoline Small molecule (acetamide derivative)~1.0 - 5.6High (>500-fold vs. MOR)Limited (designed to be peripheral)
U-50488H Small molecule (arylacetamide)~1.0 - 2.0High (>1,000-fold vs. MOR)Yes
Pentazocine Small molecule (benzomorphan)~5.0 - 15.0Low (also a weak MOR partial agonist)Yes

Note: Ki values are approximate and can vary between different assays and experimental conditions. Selectivity is a general characterization based on published data. nih.govmdpi.comresearchgate.net

Peptide vs. Small Molecules: Difelikefalin's tetrapeptide structure is a key differentiator. tandfonline.com Unlike the small-molecule structures of nalfurafine, U-50488H, and pentazocine, its peptide nature is a primary contributor to its peripheral restriction. mdpi.com

Selectivity and Peripheral Restriction: Difelikefalin exhibits exceptionally high selectivity for the KOR, with binding affinities for the mu- and delta-opioid receptors being over 30,000 times weaker. researchgate.net This profile, combined with its negligible CNS penetration, distinguishes it from other agonists. Nalfurafine , while highly KOR-selective, readily enters the CNS and can cause side effects like insomnia. mdpi.comAsimadoline was an earlier attempt at a peripherally restricted small molecule, but its development was hampered, and it still produced some central effects. U-50488H and Pentazocine are classic, centrally-acting KOR agonists known to cause significant CNS-mediated side effects, including dysphoria and sedation, which are absent with difelikefalin. nih.gov

Functional Activity: In a rat model of acute kidney injury, difelikefalin demonstrated superior anti-inflammatory effects, suppressing a wide range of cytokines, compared to U-50488H (moderate efficacy) and nalfurafine (little inhibitory effect), suggesting potential differences in their signaling pathways or tissue-specific activities despite all being KOR agonists. nih.gov

This comparative analysis underscores the success of the rational drug design approach for difelikefalin, resulting in a first-in-class peripherally restricted KOR agonist with a highly favorable pharmacological profile for treating peripheral conditions like chronic pruritus. guidetopharmacology.org

Future Directions and Advanced Research Perspectives for Difelikefalin Acetate

Advancements in Methodologies for Investigating Opioid Receptor Pharmacology

Recent technological breakthroughs are paving the way for a more nuanced understanding of opioid receptor function, which will be instrumental in advancing research on difelikefalin (B1670546) acetate (B1210297). High-resolution crystal structures of opioid receptors provide an unprecedented atomic-level view, enabling a detailed examination of ligand-receptor interactions. nih.gov Novel chemical tools and genetic approaches are further expanding the toolkit for deconstructing opioid receptor actions both in vitro and in vivo. nih.gov

One of the most significant advancements is the growing understanding of functional selectivity , or biased agonism . This concept posits that a ligand can stabilize different receptor conformations, leading to the preferential activation of specific downstream signaling pathways. nih.gov For KORs, this is particularly relevant, as G-protein signaling is often associated with therapeutic effects like analgesia and anti-pruritus, while β-arrestin pathways have been linked to adverse effects such as dysphoria. nih.gov

Future research on difelikefalin acetate will likely employ advanced techniques to dissect its signaling bias. Methodologies such as Bioluminescence Resonance Energy Transfer (BRET) assays can be used to directly measure the interaction between the KOR and transducer proteins like G-proteins and β-arrestin 2 in living cells. nih.gov This will allow for a precise characterization of this compound's signaling signature and help to correlate specific pathways with its therapeutic and potential side effects.

MethodologyApplication in Opioid Receptor ResearchRelevance to this compound
High-Resolution Crystallography Provides atomic-level structures of opioid receptors, revealing ligand binding sites. nih.govElucidating the precise binding mode of this compound to the KOR.
BRET Assays Measures receptor-transducer interactions (e.g., with G-proteins and β-arrestins) in real-time. nih.govQuantifying the biased agonism of this compound at the KOR.
Fluorescent Receptor Knock-in Animals Allows for the investigation of novel opioid effects at endogenous receptors on a cellular and whole-animal level. nih.govStudying the in vivo receptor engagement and downstream effects of this compound.
Novel Chemical Probes Development of photoswitchable and functionally selective ligands to probe receptor function. nih.govDissecting the specific roles of KOR signaling pathways activated by this compound.

Exploration of Novel Therapeutic Research Areas beyond Pruritus based on KOR Agonism

While this compound is currently approved for pruritus, the therapeutic potential of KOR agonism extends to a wide range of pathologies. drugbank.com The peripheral restriction of this compound makes it an attractive candidate for exploring these new indications, as it may avoid the central nervous system side effects that have limited the use of other KOR agonists. nih.gov

Potential future therapeutic areas for this compound include:

Pain Management : KOR agonists have demonstrated potent antinociceptive effects in various preclinical models of pain, including inflammatory and neuropathic pain. mdpi.comnih.gov The peripheral action of this compound could be particularly beneficial for treating localized pain conditions without the risk of addiction associated with mu-opioid receptor agonists.

Inflammatory Conditions : KORs are expressed on immune cells, and their activation can modulate inflammatory responses. nih.govmdpi.comguidetopharmacology.org this compound's ability to reduce the release of pro-inflammatory cytokines suggests its potential in treating inflammatory disorders. nih.govmdpi.comguidetopharmacology.org

Neurological Disorders : Emerging research suggests a role for KORs in conditions like multiple sclerosis. molloy.edu Preclinical studies have shown that KOR agonists can promote remyelination, indicating a potential disease-modifying role. nih.govmolloy.edu

Gastrointestinal Diseases : KOR agonists have shown promise in managing visceral pain and inflammation associated with gastrointestinal disorders. drugbank.com

Cancer : Some studies suggest that KOR agonists may have anti-proliferative effects in certain types of cancer. drugbank.com

Further research is needed to validate these potential applications through rigorous preclinical and clinical studies.

Development of Advanced Preclinical Models for KOR-Related Pathophysiology

To effectively explore new therapeutic avenues and deepen our understanding of KOR function, the development of more sophisticated preclinical models is crucial. Current animal models of pain, addiction, and mood disorders have been instrumental in KOR research. nih.govnih.govnih.govneupsykey.com For instance, models of neuropathic pain and conditioned place preference are used to assess the antinociceptive and aversive effects of KOR agonists, respectively. mdpi.commdpi.com

Future advancements in preclinical modeling for this compound research will likely focus on:

Genetically Engineered Models : The use of knockout mice, particularly those lacking β-arrestin2, has been valuable in dissecting the signaling pathways responsible for the therapeutic and adverse effects of KOR agonists. mdpi.commdpi.com Further development of tissue-specific and inducible knockout models will allow for a more precise understanding of KOR function in different cell types and at different stages of disease.

Humanized Models : The development of animal models that express human KORs could provide more translatable data on the efficacy and safety of this compound.

In Vitro Systems : Advanced in vitro models, such as organ-on-a-chip technology and 3D cell cultures, can offer a more physiologically relevant environment to study KOR function in specific tissues and cell types. nih.govresearchgate.net These models can be used to investigate the effects of this compound on human cells and tissues, reducing the reliance on animal models.

Patient-Derived Models : For indications like cancer, the use of patient-derived xenografts and organoids can help to predict patient-specific responses to KOR-targeted therapies.

These advanced models will be essential for validating new therapeutic targets and for gaining a more comprehensive understanding of the complex biology of the KOR system.

Computational Chemistry and Molecular Modeling Approaches for Ligand Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. These approaches offer powerful insights into the molecular mechanisms of ligand-receptor interactions and can guide the rational design of new and improved therapeutic agents.

The elucidation of high-resolution structures of the KOR has provided a solid foundation for structure-based drug design. nih.gov Molecular docking and molecular dynamics simulations can be used to predict the binding modes of ligands like this compound and to understand the structural determinants of their affinity and selectivity. nih.gov

Future computational research in the context of this compound could focus on:

Designing Novel KOR Ligands : By leveraging the structural information of the KOR, computational methods can be used to design new ligands with optimized properties, such as improved potency, selectivity, or specific signaling bias.

Understanding Biased Agonism : Molecular dynamics simulations can help to elucidate the conformational changes in the KOR that are induced by biased agonists, providing a deeper understanding of the molecular basis of functional selectivity.

Predicting ADMET Properties : Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new KOR ligands, helping to identify promising candidates for further development.

The integration of computational and experimental approaches will be crucial for accelerating the discovery of next-generation KOR-targeted therapeutics.

Unexplored Pharmacological Aspects and Receptor Biology of this compound

Despite its successful clinical development, there are still several unexplored pharmacological aspects of this compound that warrant further investigation. A deeper understanding of its molecular pharmacology could reveal new therapeutic opportunities and provide insights into the broader biology of the KOR.

Key areas for future pharmacological research on this compound include:

Detailed Signaling Profile : While this compound is known to be a KOR agonist, a comprehensive characterization of its signaling profile, including its potential for biased agonism, is still needed. Investigating its effects on a wide range of downstream signaling pathways will provide a more complete picture of its mechanism of action. nih.gov

Receptor Kinetics : A detailed analysis of the binding kinetics of this compound, including its association and dissociation rates at the KOR, could provide valuable information about its duration of action and potential for receptor desensitization.

Immunomodulatory Effects : The observation that this compound can act on immune cells to reduce the release of pro-inflammatory cytokines opens up a new area of investigation. nih.govmdpi.comguidetopharmacology.org Further research is needed to elucidate the precise mechanisms by which this compound modulates immune function and to explore the therapeutic potential of this effect in inflammatory and autoimmune diseases.

Central Nervous System Effects : Although this compound is designed to be peripherally restricted, recent evidence suggests that it may produce diuresis through a central KOR pathway. nih.gov This finding challenges the simple view of its peripheral action and highlights the need for further investigation into its potential central effects, even if limited.

By addressing these unexplored aspects, researchers can gain a more comprehensive understanding of the pharmacology of this compound and potentially uncover new therapeutic applications for this promising drug.

Q & A

Q. What experimental approaches are recommended to validate the peripheral restriction of difelikefalin acetate?

Methodological Answer:

  • Use in vitro assays such as human hepatic microsomal studies to confirm low CYP450 metabolism (e.g., CYP1A2, CYP3A) .
  • Quantify brain penetration via pharmacokinetic (PK) profiling in animal models, measuring plasma-to-brain concentration ratios over time. Evidence from phase 1 studies shows <1% of difelikefalin crosses the blood-brain barrier .
  • Employ radiolabeled (e.g., [14C]) difelikefalin to track systemic distribution and excretion pathways .

Q. How does difelikefalin's selectivity for kappa opioid receptors (KORs) influence experimental design in pain or pruritus models?

Methodological Answer:

  • Conduct competitive binding assays with μ-opioid and δ-opioid receptors to confirm KOR specificity .
  • Use knockout murine models (e.g., KOR-deficient mice) to isolate mechanism-specific effects .
  • In pruritus studies, pair difelikefalin with histaminergic (e.g., chloroquine) and non-histaminergic (e.g., IL-31) itch inducers to assess pathway modulation .

Q. What are the critical PK parameters to monitor in preclinical studies of this compound?

Methodological Answer:

  • Measure plasma half-life (~2–3 hours in humans) and renal clearance, as >75% of unchanged drug is excreted in urine in subjects with normal renal function .
  • In hemodialysis (HD) models, adjust dosing intervals to account for reduced clearance (7.86% urinary excretion in HD patients) .
  • Use isotonic acetate buffer (pH 4.5) for intravenous formulations to match clinical trial conditions .

Advanced Research Questions

Q. How should researchers address contradictions in efficacy data between phase 3 trials (e.g., KALM-1 vs. KALM-2)?

Methodological Answer:

  • Perform post hoc pooled analyses to harmonize endpoints (e.g., WI-NRS for itch intensity, 5-D itch scale for quality of life) .
  • Account for placebo effect variability: KALM-1 showed a stronger placebo response, requiring adjusted statistical models (e.g., mixed-effects regression) .
  • Validate findings using sensitivity analyses, such as varying transition probabilities in Markov models .

Q. What methodologies are optimal for assessing long-term safety and tolerability in chronic use studies?

Methodological Answer:

  • Extend follow-up to 52 weeks in open-label extension (OLE) trials, monitoring adverse events (AEs) like dizziness (14.3%) and nausea (8.2%) .
  • Use hierarchical AE categorization (e.g., mild/moderate/severe) and correlate with plasma drug levels .
  • Incorporate patient-reported outcomes (PROs) from managed access programs to capture real-world safety signals .

Q. How can researchers model the cost-effectiveness of difelikefalin in diverse healthcare systems?

Methodological Answer:

  • Apply incremental cost-effectiveness ratios (ICERs) with a 64-week horizon, adjusting for country-specific thresholds (e.g., £20,000–£30,000/QALY in the UK) .
  • Conduct one-way sensitivity analyses to identify cost drivers (e.g., drug pricing, health state costs) .
  • Use scenario analyses to compare outcomes in severe-only cohorts (ICER: £10,154/QALY) vs. mixed-severity populations .

Q. What analytical techniques are recommended for metabolite profiling of this compound?

Methodological Answer:

  • Employ reverse-phase HPLC with radiochemical detection to quantify unchanged drug (>99% in plasma) .
  • Use high-resolution mass spectrometry (HRMS) to identify trace metabolites in excreta (e.g., urine, dialysate) .
  • Validate methods via cross-laboratory reproducibility testing, ensuring <2% variability in purity assessments .

Data Interpretation & Reporting Guidelines

Q. How should conflicting data on difelikefalin's CNS penetration be resolved?

Methodological Answer:

  • Replicate PK studies using species-matched blood-brain barrier (BBB) models (e.g., murine vs. primate) .
  • Compare cerebrospinal fluid (CSF) drug levels with plasma concentrations at steady state .
  • Publish negative results to clarify discrepancies, per FAIR data principles .

Q. What statistical frameworks are suitable for analyzing itch severity trajectories in longitudinal trials?

Methodological Answer:

  • Apply mixed-model repeated measures (MMRM) to handle missing data in WI-NRS scores .
  • Use Markov chain models to simulate transitions between itch severity states (mild/moderate/severe) .
  • Report effect sizes with 95% confidence intervals, avoiding overreliance on p-values .

Q. How can researchers ensure reproducibility in formulation studies of this compound?

Methodological Answer:

  • Adhere to USP guidelines for acetate buffer preparation (40 mM, pH 4.5 ± 0.2) .
  • Document lyophilization protocols (e.g., −80°C storage, reconstitution with WFI) to prevent peptide degradation .
  • Share raw chromatographic data (e.g., HPLC traces) via open-access repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Difelikefalin acetate
Reactant of Route 2
Reactant of Route 2
Difelikefalin acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.